Cas no 1698889-40-5 (2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid)

2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 1698889-40-5
- EN300-1071688
- 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid
- 2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid
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- Inchi: 1S/C15H18F3NO4/c1-14(2,3)23-13(22)19(4)11(12(20)21)9-7-5-6-8-10(9)15(16,17)18/h5-8,11H,1-4H3,(H,20,21)
- InChI Key: HBJBNALCVCNSAT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(C(=O)O)N(C)C(=O)OC(C)(C)C)(F)F
Computed Properties
- Exact Mass: 333.11879254g/mol
- Monoisotopic Mass: 333.11879254g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 66.8Ų
2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1071688-0.5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid |
1698889-40-5 | 95% | 0.5g |
$535.0 | 2023-10-28 | |
Enamine | EN300-1071688-0.25g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid |
1698889-40-5 | 95% | 0.25g |
$513.0 | 2023-10-28 | |
Enamine | EN300-1071688-5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid |
1698889-40-5 | 95% | 5g |
$1614.0 | 2023-10-28 | |
Enamine | EN300-1071688-2.5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid |
1698889-40-5 | 95% | 2.5g |
$1089.0 | 2023-10-28 | |
Enamine | EN300-1071688-1.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid |
1698889-40-5 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-1071688-10.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid |
1698889-40-5 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-1071688-1g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid |
1698889-40-5 | 95% | 1g |
$557.0 | 2023-10-28 | |
Enamine | EN300-1071688-0.1g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid |
1698889-40-5 | 95% | 0.1g |
$490.0 | 2023-10-28 | |
Enamine | EN300-1071688-0.05g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid |
1698889-40-5 | 95% | 0.05g |
$468.0 | 2023-10-28 | |
Enamine | EN300-1071688-5.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-[2-(trifluoromethyl)phenyl]acetic acid |
1698889-40-5 | 5g |
$1945.0 | 2023-05-25 |
2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid Related Literature
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Additional information on 2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid
Introduction to 2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic Acid (CAS No. 1698889-40-5)
2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid, with the CAS number 1698889-40-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a tert-butoxy carbonyl group and a methyl amino substituent, both of which contribute to its unique chemical properties and potential biological activities.
The presence of the trifluoromethyl group in the phenyl ring is particularly noteworthy, as it is a common feature in many bioactive molecules. The trifluoromethyl group can influence the electronic properties of the molecule, enhance its metabolic stability, and potentially improve its binding affinity to biological targets. These characteristics make 2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural features of 2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid suggest that it may have applications in the treatment of conditions such as cancer, inflammation, and neurological disorders. For instance, the combination of the tert-butoxy carbonyl group and the methyl amino substituent could potentially enhance the molecule's ability to interact with enzymes or receptors involved in these pathways.
One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. In pharmaceutical research, such compounds are often used to synthesize derivatives that exhibit enhanced potency, selectivity, and pharmacokinetic properties. The versatility of 2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid makes it an attractive starting point for medicinal chemists looking to develop new therapeutic agents.
The chemical synthesis of 2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the tert-butoxy carbonyl group typically requires protecting group chemistry to prevent unwanted side reactions. Similarly, the incorporation of the methyl amino substituent necessitates precise control over reaction conditions to avoid degradation or byproduct formation.
In academic research, this compound has been explored for its potential role in modulating enzyme activity. For example, studies have suggested that molecules containing a trifluoromethyl group may exhibit enhanced binding affinity to certain enzymes due to their ability to stabilize transition states. The presence of both the tert-butoxy carbonyl and methyl amino groups in 2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid could make it an effective tool for studying enzyme mechanisms and developing inhibitors.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in drug development. Researchers are exploring its use as an intermediate in the synthesis of more complex molecules that target specific disease pathways. The structural features of 2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid make it a versatile building block that can be modified to create novel therapeutic agents with improved pharmacological properties.
In conclusion, 2-{(tert-butoxy)carbonyl(methyl)amino}-2-2-(trifluoromethyl)phenylacetic acid (CAS No. 1698889-40-5) is a compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of a trifluoromethyl group and functional groups such as the tert-butoxy carbonyl and methyl amino, make it a promising candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel therapeutic agents.
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